2-Benzothiazolamine, 7-chloro-6-methoxy-
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Overview
Description
7-Chloro-6-methoxybenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiazole with appropriate chlorinated and methoxylated benzaldehyde derivatives. One common method involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
7-Chloro-6-methoxybenzo[d]thiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and anticancer agent
Biology: Used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d]thiazol-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Chlorobenzo[d]thiazol-2-amine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
7-Chloro-6-methoxybenzo[d]thiazol-2-amine is unique due to the presence of both chlorine and methoxy substituents, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClN2OS |
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Molecular Weight |
214.67 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3,(H2,10,11) |
InChI Key |
QUIHSQUHHTZCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)N)Cl |
Origin of Product |
United States |
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